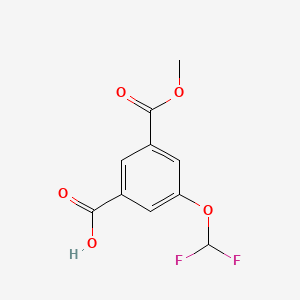

5-Difluoromethoxy-isophthalic acid monomethyl ester

Vue d'ensemble

Description

5-Difluoromethoxy-isophthalic acid monomethyl ester is a chemical compound. It is an ester, which is a type of compound derived by the reaction of an oxoacid (usually a carboxylic acid or a sulfonic acid) and an alcohol .

Synthesis Analysis

The synthesis of similar compounds, such as 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters, involves dissolving or suspending 5-nitroisophthalic acid in a mixture of a 1-4C alcohol and a solvent which is immiscible or only partially miscible with water. The mixture is then heated in the presence of a strong acid to form a second aqueous phase .Molecular Structure Analysis

The molecular structure of 5-Difluoromethoxy-isophthalic acid dimethyl ester, a similar compound, contains total 28 bond(s); 18 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 ester(s) (aromatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

The preparation of similar compounds, such as 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters, involves reactions not involving the formation of nitro groups .Physical and Chemical Properties Analysis

Esters, including fatty acid methyl esters (FAME), are derived by transesterification of fats with methanol. The molecules in biodiesel are primarily FAME, usually obtained from vegetable oils by transesterification . The influence of FA ester chemical structures on the rheology and crystallization temperature of those compounds was evaluated using methyl, n-butyl, n-octyl, and 2-ethyl-1-hexyl FA esters with different chain lengths and different degrees of unsaturation .Applications De Recherche Scientifique

Esters of Phthalic Acid as Doping Agents

Esters of 5-sulfo-i-phthalic acid have been synthesized and tested as doping agents for polyaniline to improve its solution processability. These compounds allow polyaniline protonated with these acidic esters to be soluble in various organic solvents, which is significant for applications requiring solution processable conductive polymers (Kulszewicz-Bajer et al., 2000).

Hyperbranched Aromatic Polyimides

An AB2 type monomer derived from 3,5-dimethoxyphenol has been used to prepare hyperbranched polyamic acid methyl ester precursors, leading to the successful synthesis of soluble hyperbranched aromatic polyimides. These materials exhibit interesting properties for high-performance applications due to their solubility and molecular weight characteristics (Yamanaka et al., 2000).

Thermally Stable and Optically Active Novel Polyesters

A novel diacid monomer containing phthalimide and flexible chiral groups was prepared and used to synthesize polyesters with good thermal stability and solubility in various solvents. These materials demonstrate potential for applications requiring thermal stability and optical activity (Mallakpour & Kolahdoozan, 2007).

Catalytic Synthesis of Biomass-Based Plastics

Research into the catalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from furoic acid presents a novel route to renewable alternatives to p-phthalic acid in the polymer industry. This pathway demonstrates the potential for biomass utilization to replace traditional petrochemical sources in polymer production (Zhang et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of the compound 3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid is Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . EMT plays a key role in the pathogenesis of pulmonary fibrosis .

Mode of Action

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increasing the expression of E-cadherin . It also significantly reduces Smad2/3 phosphorylation levels .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which leads to excessive extracellular matrix deposition, playing an important role in fibrosis . The downstream effects include reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .

Result of Action

The molecular and cellular effects of 3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid’s action include improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin . It attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Propriétés

IUPAC Name |

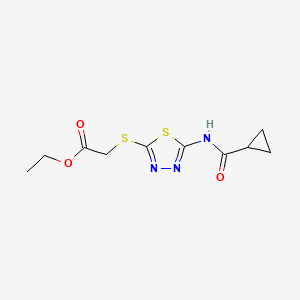

3-(difluoromethoxy)-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O5/c1-16-9(15)6-2-5(8(13)14)3-7(4-6)17-10(11)12/h2-4,10H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPUISOSSZUEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)

![3-(3-chloro-2-thienyl)-3-oxopropanal O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2612676.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2612679.png)

![7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2612680.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2612683.png)

![5-{1-[(3-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2612684.png)